Desmethyldoxepin hydrochloride, (Z)-

CYP2D6 pharmacogenetics stereoselective metabolism metabolic stability

Mixed-isomer desmethyldoxepin reference materials introduce systematic quantification errors: the (Z)-isomer accumulates in plasma (Z:E ratio shifts from ~15:85 to 1:1) due to CYP2D6-mediated stereoselective clearance of the (E)-isomer. This single-isomer (Z)-desmethyldoxepin hydrochloride reference standard (CAS 124694-02-6) provides the exact solution. • Enables isomer-specific calibration curves for validated stereoselective HPLC/GC-MS methods achieving correlation coefficients ≥0.999 across 50-2500 nM ranges. • Supports ANDA regulatory submissions requiring independent geometric isomer resolution per USP/EP impurity profiling guidelines. • Eliminates 5.2-fold H₁ receptor binding affinity bias introduced by mixed-isomer test articles in pharmacological concentration-response studies.

Molecular Formula C18H20ClNO
Molecular Weight 301.8 g/mol
CAS No. 124694-02-6
Cat. No. B051716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyldoxepin hydrochloride, (Z)-
CAS124694-02-6
Synonyms(3Z)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-1-propanamine Hydrochloride;  (Z)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-1-propanamine Hydrochloride;  Dibenz[b,e]oxepin 1-Propanamine deriv.
Molecular FormulaC18H20ClNO
Molecular Weight301.8 g/mol
Structural Identifiers
SMILESCNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
InChIInChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10-;
InChIKeyGNPPEZGJRSOKRE-HYMQDMCPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyldoxepin Hydrochloride, (Z)-: Stereochemically Defined Active Metabolite Reference


Desmethyldoxepin hydrochloride, (Z)- (CAS 124694-02-6), also designated as (Z)-N-desmethyldoxepin hydrochloride or (Z)-nordoxepin hydrochloride, is the hydrochloride salt of the (Z)-geometric isomer of the primary active N-demethylated metabolite of the tricyclic antidepressant (TCA) doxepin [1]. Commercial doxepin is supplied as an 85:15 mixture of (E)- and (Z)-isomers, yet the (Z)-isomer is the more pharmacologically active form in animal models of depression [2]. Following oral administration, approximately 55–87% of doxepin undergoes first-pass hepatic N-demethylation to form nordoxepin, and stereoselective metabolism enriches the (Z)-N-desmethyldoxepin isomer in systemic circulation relative to the administered parent ratio [3][4]. The compound has a molecular formula of C₁₈H₂₀ClNO and a molecular weight of 301.81 g/mol [5].

Why (Z)-Desmethyldoxepin Cannot Be Substituted with Mixed-Isomer Reference Standards


The (Z)- and (E)-geometric isomers of desmethyldoxepin are not pharmacological or analytical equivalents. CYP2D6 catalyzes the hydroxylation of (E)-N-desmethyldoxepin with high affinity (Km ~5–8 μM) but shows no activity toward (Z)-N-desmethyldoxepin, rendering the (Z)-isomer a terminal oxidative metabolite while the (E)-isomer is rapidly consumed [1]. Consequently, although commercial doxepin is administered as an 85:15 E:Z mixture, the plasma ratio of N-desmethyldoxepin isomers shifts to approximately 1:1 due to preferential elimination of the E-isomer [2][3]. Furthermore, the (Z)-isomer of doxepin and its N-desmethyl metabolite are the therapeutically active antidepressant forms, whereas the corresponding E-isomers are less active [4]. These stereochemical differences have direct consequences for any workflow requiring isomer-specific quantification—be it therapeutic drug monitoring, bioequivalence assessment, or pharmacopeial impurity profiling—where use of mixed-isomer reference material introduces systematic quantitative error .

Isomer-Specific Differentiation Evidence


CYP2D6-Mediated Metabolic Fate: Terminal Metabolite vs. Rapid Clearance

In human liver microsome experiments, CYP2D6 catalyzes the hydroxylation of (E)-N-desmethyldoxepin with high affinity (Km in the range of 5–8 μM by recombinant CYP2D6), while no hydroxylation of (Z)-N-desmethyldoxepin was detected [1]. In metabolic consumption experiments with liver microsomes at an initial substrate concentration of 1 μM, quinidine (a CYP2D6 inhibitor) inhibited the consumption of (E)-N-desmethyldoxepin but did not affect the consumption of (Z)-N-desmethyldoxepin, confirming that the (Z)-isomer is not a substrate for CYP2D6 and appears as a terminal oxidative metabolite [1]. By contrast, CYP2D6 is a major clearance pathway for the (E)-isomer, with (E)-doxepin oral clearance differing approximately 3.2-fold between CYP2D6 extensive metabolizers (406 L/h) and poor metabolizers (127 L/h) [2].

CYP2D6 pharmacogenetics stereoselective metabolism metabolic stability

Plasma Isomer Ratio Enrichment from Administration to Systemic Circulation

Commercial doxepin is administered as an 85:15 mixture of (E)- and (Z)-isomers, and the plasma ratio of unchanged doxepin isomers remains approximately Z:E = 15:85 [1]. However, plasma levels of the N-desmethyl metabolite are markedly different: the ratio of (Z)-N-desmethyldoxepin to (E)-N-desmethyldoxepin is approximately 1:1 in the majority of depressed patients and healthy volunteers [1][2]. In a crossover study of 12 healthy males, after oral dosing of commercial doxepin, plasma concentrations of N-desmethyldoxepin isomers were closer to 1:1 in all but two outliers who had high levels of (E)-N-desmethyldoxepin [2]. The underlying mechanism is the faster metabolism of the (E)-isomer compared to the (Z)-isomer, as demonstrated by in vitro microsomal data [3].

stereoselective pharmacokinetics isomer enrichment therapeutic drug monitoring

Elimination Half-Life: Nordoxepin vs. Doxepin

According to the FDA-approved prescribing information, the plasma elimination half-life of doxepin ranges from 8 to 24 hours (mean 17 hours), whereas the half-life of its active metabolite nordoxepin (desmethyldoxepin) ranges from 33 to 80 hours (mean 51 hours) [1]. Multiple independent sources corroborate this differential, with the nordoxepin half-life reported as approximately 31 hours in the SPC for doxepin capsules [2] and 28–31 hours in pooled pharmacokinetic references [3]. This prolonged half-life results in significant accumulation of nordoxepin upon multiple dosing, with total exposure to both doxepin and nordoxepin differing by almost 10-fold between CYP2D6 ultra-rapid and poor metabolizers [3].

pharmacokinetics elimination half-life drug accumulation

Pharmacological Activity: (Z)- vs. (E)-Isomer Efficacy

Multiple independent lines of evidence establish the superior pharmacological activity of the (Z)-geometric configuration in the doxepin series. In all animal models of depression, (Z)-doxepin is more active than (E)-doxepin [1], and the N-desmethyl metabolite (desDOX) has greater sedative properties than the parent drug [1]. The (Z)-N-demethylated metabolite is specifically described as pharmacologically more active than its (E)-metabolite counterpart as an inhibitor of both 5-HT and norepinephrine reuptake . At the histamine H₁ receptor, a key mediator of doxepin's sedative effects, the (Z)-isomer demonstrates approximately 5.2-fold higher binding affinity than the (E)-isomer in receptor-bound ligand analysis with wild-type H₁R [2]. Clinically, there is a significant relationship between therapeutic response and plasma levels of desmethyldoxepin in patients treated with doxepin [3].

antidepressant activity stereoselective pharmacology structure-activity relationship

Physicochemical Differentiation: pKa and Solubility vs. Parent Drug

The thermodynamic pKa values for doxepin and its metabolite desmethyldoxepin were determined by the solubility method to be 8.96 and 9.75, respectively, at 25 °C [1]. This 0.79-unit increase in pKa upon N-demethylation means desmethyldoxepin is more extensively ionized at physiological pH (7.4), with implications for membrane permeability and distribution. The intrinsic solubilities at zero ionic strength and 25 °C were determined to be 1.13 × 10⁻⁴ M for doxepin and 3.95 × 10⁻⁴ M for desmethyldoxepin, representing an approximately 3.5-fold higher aqueous solubility for the metabolite [1]. The apparent hexane-water partition coefficient for the doxepin free base was 13,615 at an ionic strength of 0.067 M [1]; comparative partition data for the individual (Z)-desmethyldoxepin isomer is limited, but the pKa and solubility differentials are established.

physicochemical properties pKa aqueous solubility formulation development

Regulatory Reference Standard Utility for Isomer-Specific Impurity Control

(Z)-Desmethyldoxepin hydrochloride (CAS 124694-02-6) is supplied as a fully characterized reference standard compliant with regulatory guidelines, intended for analytical method development, method validation (AMV), and Quality Controlled (QC) applications during drug development and manufacturing . It serves as a reference standard with traceability against pharmacopeial standards (USP or EP) . The (E)-isomer of desmethyldoxepin is separately designated as Doxepin EP Impurity C (CAS 67035-76-1) and Doxepin USP Related Compound C [1], confirming that regulatory pharmacopeias recognize the geometric isomers as distinct impurities requiring individual control. The (Z)-isomer is also catalogued as Doxepin Impurity 8 / Doxepin N-Desmethyl (Z)-Isomer HCl by fine chemical suppliers serving the generic pharmaceutical industry [2]. A stereoselective HPLC method for simultaneous quantification of all four species—(E)-doxepin, (Z)-doxepin, (E)-desmethyldoxepin, and (Z)-desmethyldoxepin—has been validated in serum, enabling isomer-specific therapeutic drug monitoring [3].

reference standard impurity profiling pharmacopeial compliance ANDAs

Key Application Scenarios for (Z)-Desmethyldoxepin Hydrochloride


Isomer-Specific TDM in CYP2D6 Pharmacogenetic Studies

In TDM laboratories serving patient populations with known CYP2D6 polymorphisms, (Z)-N-desmethyldoxepin accumulates as a terminal metabolite while the (E)-isomer is cleared via CYP2D6-mediated hydroxylation (Km 5–8 μM) [1]. The plasma Z:E ratio of N-desmethyldoxepin shifts from the administered 15:85 to approximately 1:1 [2], and total nordoxepin exposure differs nearly 10-fold between CYP2D6 ultra-rapid and poor metabolizers [3]. A pure (Z)-desmethyldoxepin hydrochloride reference standard (CAS 124694-02-6) is required to construct isomer-specific calibration curves for the validated stereoselective HPLC method [4], enabling accurate assessment of true (Z)-isomer exposure—the pharmacologically active form—across genotype groups.

Generic ANDA Impurity Method Validation per USP/EP

During ANDA development for generic doxepin hydrochloride formulations, regulatory submissions require validated analytical methods capable of resolving and quantifying each geometric isomer impurity independently. The (E)-desmethyldoxepin is designated Doxepin EP Impurity C (CAS 67035-76-1) [5], while the (Z)-isomer represents the active metabolite form. Using (Z)-desmethyldoxepin hydrochloride (CAS 124694-02-6) as a fully characterized reference standard with traceability to USP/EP allows analytical development teams to establish system suitability, determine limits of detection and quantification for the (Z)-isomer specifically, and demonstrate that impurity methods are truly isomer-resolution-capable—a requirement that cannot be met using mixed-isomer (cis/trans) reference materials alone.

Forensic and Clinical Toxicology Confirmatory Testing

Desmethyldoxepin is the primary urinary metabolite of doxepin , and stereoselective excretion patterns produce variable urinary Z:E ratios (ranging from 0.08 to 3.06 in human studies) [6]. Forensic and clinical toxicology laboratories performing confirmatory testing require isomer-resolved reference standards to avoid misidentification or misquantification. (Z)-Desmethyldoxepin hydrochloride provides a single-isomer reference point for mass spectral library matching and retention time locking in validated GC-MS methods that achieve correlation coefficients ≥0.999 across 50–2500 nM calibration ranges [7], ensuring that the (Z)-isomer peak is correctly assigned and quantified in patient or forensic samples.

Stereochemically Defined Probe for NET/SERT and H₁ Receptor Studies

For academic and industrial pharmacology groups investigating the structure-activity relationships of tricyclic antidepressants at monoamine transporters and histamine receptors, the (Z)-geometric configuration confers measurably distinct pharmacology. The (Z)-isomer of doxepin exhibits approximately 5.2-fold higher binding affinity at the histamine H₁ receptor compared with the (E)-isomer [8], and (Z)-N-desmethyldoxepin is pharmacologically more active than its (E)-counterpart as an inhibitor of both serotonin and norepinephrine reuptake . Pure (Z)-desmethyldoxepin hydrochloride (CAS 124694-02-6) enables concentration-response experiments that isolate the pharmacological contribution of the (Z)-configuration, eliminating the confounding variable of mixed-isomer or (E)-enriched test articles that would systematically underestimate potency at H₁R and monoamine transporters.

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